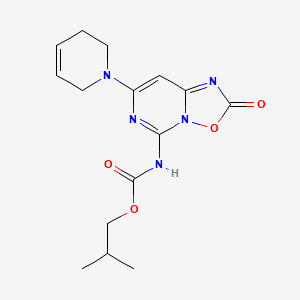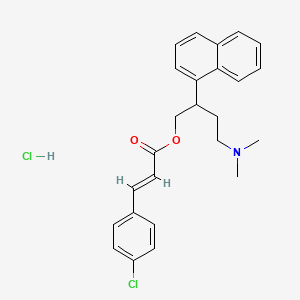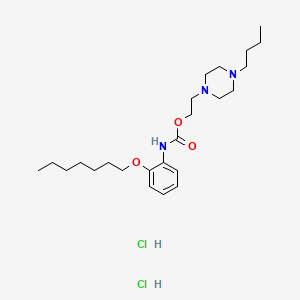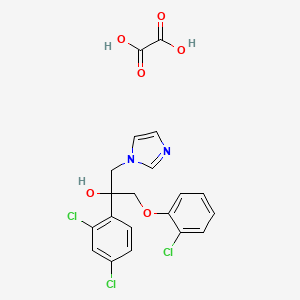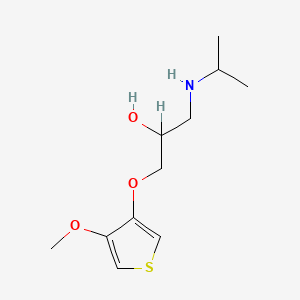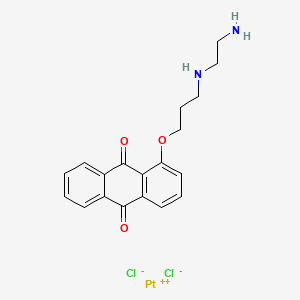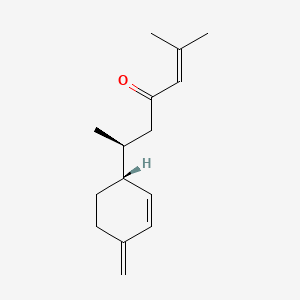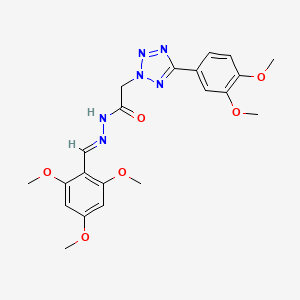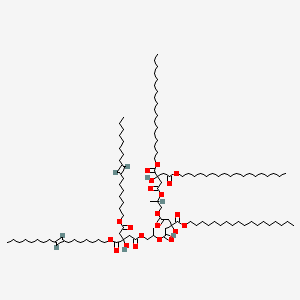
1-Heptadec-8-enyl 23-octadecyl 3-((heptadec-8-enyloxy)carbonyl)-3,12,21-trihydroxy-8,17-dimethyl-12,21-bis((octadecyloxy)carbonyl)-5,10,14,19-tetraoxo-6,9,15,18-tetraoxatricosanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Heptadec-8-enyl 23-octadecyl 3-((heptadec-8-enyloxy)carbonyl)-3,12,21-trihydroxy-8,17-dimethyl-12,21-bis((octadecyloxy)carbonyl)-5,10,14,19-tetraoxo-6,9,15,18-tetraoxatricosanedioate is a complex organic compound with a long and intricate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptadec-8-enyl 23-octadecyl 3-((heptadec-8-enyloxy)carbonyl)-3,12,21-trihydroxy-8,17-dimethyl-12,21-bis((octadecyloxy)carbonyl)-5,10,14,19-tetraoxo-6,9,15,18-tetraoxatricosanedioate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the heptadec-8-enyl and octadecyl precursors, which are then subjected to esterification and hydroxylation reactions. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced analytical techniques, such as NMR and mass spectrometry, is essential for monitoring the reaction progress and verifying the structure of the synthesized compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Heptadec-8-enyl 23-octadecyl 3-((heptadec-8-enyloxy)carbonyl)-3,12,21-trihydroxy-8,17-dimethyl-12,21-bis((octadecyloxy)carbonyl)-5,10,14,19-tetraoxo-6,9,15,18-tetraoxatricosanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce primary or secondary alcohols.
Wissenschaftliche Forschungsanwendungen
1-Heptadec-8-enyl 23-octadecyl 3-((heptadec-8-enyloxy)carbonyl)-3,12,21-trihydroxy-8,17-dimethyl-12,21-bis((octadecyloxy)carbonyl)-5,10,14,19-tetraoxo-6,9,15,18-tetraoxatricosanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Heptadec-8-enyl 23-octadecyl 3-((heptadec-8-enyloxy)carbonyl)-3,12,21-trihydroxy-8,17-dimethyl-12,21-bis((octadecyloxy)carbonyl)-5,10,14,19-tetraoxo-6,9,15,18-tetraoxatricosanedioate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to engage in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Heptadec-8-enyl 23-octadecyl 3-((heptadec-8-enyloxy)carbonyl)-3,12,21-trihydroxy-8,17-dimethyl-12,21-bis((octadecyloxy)carbonyl)-5,10,14,19-tetraoxo-6,9,15,18-tetraoxatricosanedioate
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups
Eigenschaften
CAS-Nummer |
85049-94-1 |
|---|---|
Molekularformel |
C112H204O21 |
Molekulargewicht |
1886.8 g/mol |
IUPAC-Name |
1-O,2-O-bis[(E)-heptadec-8-enyl] 3-O-[2-[3-hydroxy-5-[2-(3-hydroxy-5-octadecoxy-3-octadecoxycarbonyl-5-oxopentanoyl)oxypropoxy]-3-octadecoxycarbonyl-5-oxopentanoyl]oxypropyl] 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C112H204O21/c1-8-13-18-23-28-33-38-43-48-53-57-62-67-72-77-82-87-126-102(114)92-111(123,108(120)128-89-84-79-74-69-64-59-54-49-44-39-34-29-24-19-14-9-2)95-105(117)132-100(7)98-131-104(116)94-112(124,109(121)129-90-85-80-75-70-65-60-55-50-45-40-35-30-25-20-15-10-3)96-106(118)133-99(6)97-130-103(115)93-110(122,107(119)127-88-83-78-73-68-63-58-52-47-42-37-32-27-22-17-12-5)91-101(113)125-86-81-76-71-66-61-56-51-46-41-36-31-26-21-16-11-4/h46-47,51-52,99-100,122-124H,8-45,48-50,53-98H2,1-7H3/b51-46+,52-47+ |
InChI-Schlüssel |
DSLLWPUAZZASBV-CIMUWSJMSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)OC(C)COC(=O)CC(CC(=O)OC(C)COC(=O)CC(CC(=O)OCCCCCCC/C=C/CCCCCCCC)(C(=O)OCCCCCCC/C=C/CCCCCCCC)O)(C(=O)OCCCCCCCCCCCCCCCCCC)O)(C(=O)OCCCCCCCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)OC(C)COC(=O)CC(CC(=O)OC(C)COC(=O)CC(CC(=O)OCCCCCCCC=CCCCCCCCC)(C(=O)OCCCCCCCC=CCCCCCCCC)O)(C(=O)OCCCCCCCCCCCCCCCCCC)O)(C(=O)OCCCCCCCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


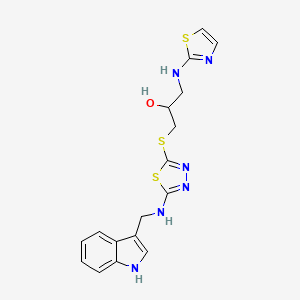
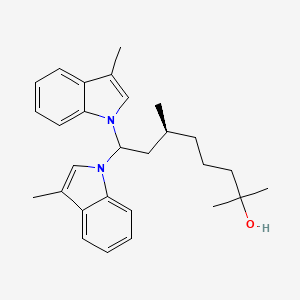
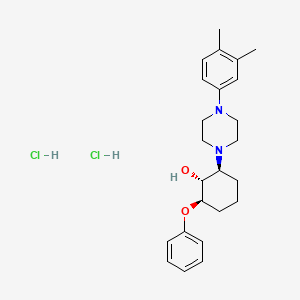
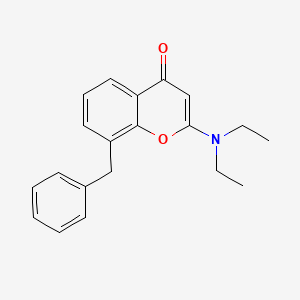
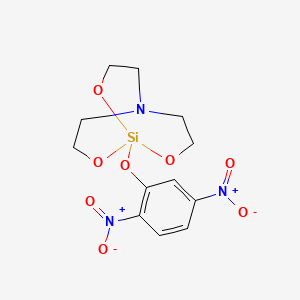
![(19S)-19-ethyl-19-hydroxy-10-[[(4-methylpiperazin-1-yl)amino]methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12755553.png)
